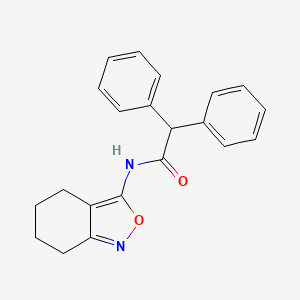

2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

Description

Properties

IUPAC Name |

2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c24-20(22-21-17-13-7-8-14-18(17)23-25-21)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,19H,7-8,13-14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKEOPMWOYFOJSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide typically involves the following steps:

Formation of Benzoxazole Ring: The initial step involves the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions to form the benzoxazole ring.

Introduction of Tetrahydro Structure: The tetrahydro structure is introduced by hydrogenation of the benzoxazole ring using hydrogen gas in the presence of a palladium catalyst.

Acetamide Formation: The final step involves the acylation of the tetrahydrobenzoxazole with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities.

Reduction: Reduced derivatives with hydrogenated structures.

Substitution: Substituted products with different functional groups replacing the acetamide group.

Scientific Research Applications

2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Pharmaceuticals: It serves as a lead compound for the development of new drugs targeting various diseases.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties such as fluorescence or conductivity.

Biological Studies: It is used in biological assays to study its effects on different biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biological pathways, including inflammatory pathways, cell signaling pathways, and metabolic pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Notes:

- Biological Activity : While the target compound’s activity is undocumented, structurally related benzoxazole/benzothiazole acetamides exhibit antimicrobial, herbicidal, or pharmaceutical properties. For example, trifluoromethylbenzothiazole analogs are patented for therapeutic applications , while thiophene-linked acetamides show antimicrobial efficacy (MIC values ≤ 25 µg/mL against S. aureus and E. coli) .

- Synthetic Accessibility : Compounds with simpler substituents (e.g., methoxy groups) are synthesized in higher yields (~70–85%) compared to those requiring multi-step functionalization (e.g., triazole-thio derivatives) .

Key Research Findings

Antimicrobial Potential: Benzoxazole/thiazole-acetamide hybrids demonstrate broad-spectrum activity. For instance, 2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acetamide derivatives exhibit MICs of 12.5–50 µg/mL against Gram-positive and Gram-negative bacteria . The target compound’s diphenyl groups may further modulate antibacterial potency by altering target binding (e.g., enzyme inhibition).

Pharmaceutical Relevance : The trifluoromethylbenzothiazole acetamide series (EP3348550A1) highlights the role of electron-withdrawing groups in enhancing metabolic stability and target affinity . The target compound’s diphenyl motif could similarly influence pharmacokinetics.

Agrochemical Utility: Chlorinated acetamides (e.g., alachlor) are widely used herbicides, acting as very-long-chain fatty acid inhibitors . The target compound’s heterocyclic core may offer a novel mode of action distinct from conventional agrochemicals.

Q & A

Basic Question: What are the standard synthetic routes for preparing 2,2-diphenyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide?

Methodological Answer:

The synthesis typically involves coupling 4,5,6,7-tetrahydro-2,1-benzoxazol-3-amine with 2,2-diphenylacetyl chloride under reflux conditions in dimethylformamide (DMF). Key steps include:

- Reagent Use : Ethyl cyanoacetate or halogenated intermediates for substitution reactions .

- Reaction Conditions : Reflux at 80–100°C for 4–6 hours, followed by quenching in an ice/water mixture to precipitate the product .

- Purification : Crystallization from DMF or ethanol to achieve >95% purity .

Basic Question: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Structural validation requires:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

- Chromatography : Thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for purity assessment .

Basic Question: What theoretical frameworks guide the design of benzoxazole-containing acetamides?

Methodological Answer:

The compound’s design is rooted in:

- Bioisosterism : Replacement of thiazole rings with benzoxazole to modulate pharmacokinetics .

- Structure-Activity Relationship (SAR) : The diphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .

Advanced Question: How can researchers optimize reaction yields for scale-up synthesis?

Methodological Answer:

Yield optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

- Catalyst Use : Triethylamine or DMAP to accelerate acylation reactions .

- Temperature Control : Maintaining 80–90°C prevents side reactions like hydrolysis .

Advanced Question: How should conflicting data on biological activity be resolved?

Methodological Answer:

Contradictions in bioactivity data (e.g., IC₅₀ variability) require:

- Dose-Response Replication : Validate assays across multiple cell lines .

- Metabolite Analysis : Use LC-MS to identify degradation products that may affect potency .

- Computational Validation : Molecular docking to confirm binding mode consistency with reported targets .

Advanced Question: What computational methods predict the compound’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Models electron distribution in the benzoxazole ring to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in physiological environments .

Advanced Question: How can researchers elucidate the compound’s pharmacological mechanism?

Methodological Answer:

Mechanistic studies involve:

- In Vitro Assays : Enzyme inhibition (e.g., COX-2, kinase) screens to identify primary targets .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to receptors like GABAₐ or serotonin transporters .

Advanced Question: What strategies assess the compound’s metabolic stability?

Methodological Answer:

- Microsomal Incubation : Liver microsomes (human/rat) with LC-MS/MS to track metabolite formation .

- CYP450 Inhibition Assays : Identify enzyme interactions that could lead to drug-drug interactions .

Advanced Question: How does stereochemistry influence its biological activity?

Methodological Answer:

- Chiral Chromatography : Resolve enantiomers using cellulose-based columns .

- Enantiomer-Specific Assays : Compare IC₅₀ values of isolated (R)- and (S)-forms in target assays .

Advanced Question: What methodologies evaluate environmental toxicity?

Methodological Answer:

- Ecotoxicological Models : Daphnia magna or zebrafish embryos for acute toxicity screening .

- OECD Guidelines : Follow Test No. 423 (acute oral toxicity) and 471 (mutagenicity) .

Advanced Question: How can researchers address stability issues in formulation?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and humidity (75% RH) to identify degradation pathways .

- Lyophilization : Stabilize hygroscopic forms for long-term storage .

Advanced Question: What interdisciplinary applications exist beyond pharmacology?

Methodological Answer:

- Materials Science : Incorporation into polymers for optoelectronic devices due to aromatic π-stacking .

- Chemical Sensors : Functionalization onto gold nanoparticles for selective ion detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.